molecular formula C15H34O6P2 B611300 Tetraethyl heptane-1,7-diylbis(phosphonate) CAS No. 5943-17-9

Tetraethyl heptane-1,7-diylbis(phosphonate)

Cat. No.: B611300
CAS No.: 5943-17-9
M. Wt: 372.38
InChI Key: CYRFVVLQCVAMPM-UHFFFAOYSA-N
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Description

Tetraethyl heptane-1,7-diylbis(phosphonate): is an alkyl chain-based PROTAC linker. PROTACs, or proteolysis-targeting chimeras, are a class of molecules that can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which contain two different ligands connected by a linker; one ligand is for an E3 ubiquitin ligase, and the other is for the target protein .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetraethyl heptane-1,7-diylbis(phosphonate) typically involves the reaction of heptane-1,7-diol with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods: In an industrial setting, the production of Tetraethyl heptane-1,7-diylbis(phosphonate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for further use in PROTAC synthesis .

Chemical Reactions Analysis

Types of Reactions: Tetraethyl heptane-1,7-diylbis(phosphonate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tetraethyl heptane-1,7-diylbis(phosphonate) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tetraethyl heptane-1,7-diylbis(phosphonate) involves its role as a PROTAC linker. In PROTACs, the compound connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This dual binding facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The process effectively reduces the levels of the target protein within the cell, allowing for selective modulation of protein function .

Comparison with Similar Compounds

  • Tetraethyl ethane-1,2-diylbis(phosphonate)
  • Tetraethyl butane-1,4-diylbis(phosphonate)
  • Tetraethyl hexane-1,6-diylbis(phosphonate)

Comparison: Tetraethyl heptane-1,7-diylbis(phosphonate) is unique due to its longer alkyl chain, which provides greater flexibility and distance between the two ligands in PROTACs. This can be advantageous in targeting proteins that require a specific spatial arrangement for effective binding and degradation. In contrast, shorter-chain analogs may be less effective in certain applications due to steric hindrance or suboptimal ligand positioning .

Properties

IUPAC Name

1,7-bis(diethoxyphosphoryl)heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H34O6P2/c1-5-18-22(16,19-6-2)14-12-10-9-11-13-15-23(17,20-7-3)21-8-4/h5-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRFVVLQCVAMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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